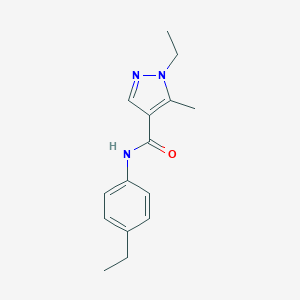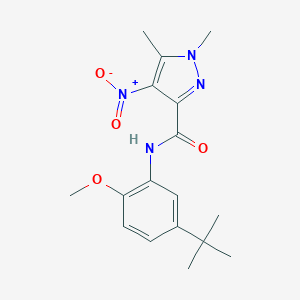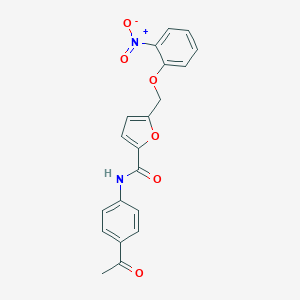![molecular formula C19H15FN2O5 B213673 N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide, also known as MNF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of furan carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival, such as the Akt/mTOR pathway. Additionally, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer. Furthermore, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities, and it has been found to be stable under a range of conditions. Additionally, it exhibits a range of biological activities, which make it a useful tool for studying inflammation, cancer, and viral infections. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammation, cancer, and viral infections. Another direction is to explore its potential for use in combination therapies, which could enhance its efficacy and reduce the risk of drug resistance. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects. Overall, this compound is a promising compound with a range of potential applications in the field of medicine, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves the reaction of 4-fluoroaniline with 4-methyl-2-nitrobenzyl alcohol in the presence of a base to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, and it has been reported to be a reliable and efficient method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, and studies have suggested that it may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound has been found to exhibit anti-viral properties, and it may be effective in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
Molekularformel |
C19H15FN2O5 |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O5/c1-12-2-8-17(16(10-12)22(24)25)26-11-15-7-9-18(27-15)19(23)21-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,21,23) |
InChI-Schlüssel |
ICSFSKJPRLZEFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

